Communic acid, (E)-

Description

Historical Context and Evolution of Research on Communic Acid

Research into communic acid has evolved from its initial isolation and structural elucidation to investigations into its diverse biological activities and potential applications. Early studies focused on identifying the compound in various plant species, particularly those used in traditional medicine. For instance, communic acid was isolated from Juniperus communis, a plant with ethnopharmacological uses among indigenous communities for purposes including the treatment of tuberculosis. chemfaces.combiocrick.com The structural determination of communic acid, including the absolute configuration of trans-communic acid, has been established through spectroscopic methods and X-ray diffraction studies of its derivatives. mdpi.com The recognition of communic acid as a labdane (B1241275) diterpene with a specific structural motif laid the groundwork for understanding its chemical properties and potential bioactivities. nih.govontosight.ai Over time, research expanded to explore the biological effects associated with communic acid and its isomers, moving beyond simple identification to functional characterization.

Academic Significance and Contemporary Research Trajectories for Communic Acid

Communic acid holds academic significance as a representative labdane diterpene with a complex structure and diverse biological properties. Its presence in various plant species, particularly those with traditional medicinal uses, makes it a subject of interest in natural product chemistry and ethnopharmacology. chemfaces.comontosight.ai Contemporary research trajectories for communic acid involve exploring its mechanisms of action at the molecular level and investigating its potential in various biological contexts. Studies have focused on its antimicrobial activities, including activity against mycobacteria and various bacterial and fungal strains. medchemexpress.comchemfaces.combiocrick.comresearchgate.netaphrc.org Research also investigates its anti-inflammatory, antioxidant, and potential anti-tumoral effects. nih.govontosight.airesearchgate.netresearchgate.net Furthermore, the use of communic acids as chiral building blocks in the synthesis of other bioactive natural products highlights their importance in synthetic organic chemistry. nih.govresearchgate.netmdpi.comresearchgate.net Current research also explores the effects of environmental factors on the presence and concentration of communic acid in plants. researchgate.net

Current Knowledge Gaps and Future Research Directions for Communic Acid

Despite the research conducted on communic acid, several knowledge gaps remain. While various biological activities have been reported, the precise molecular targets and complete mechanisms of action for many of these effects are not fully elucidated. For instance, although antibacterial activity is known, the detailed pathways by which communic acid inhibits bacterial growth require further investigation. The relative activities of different communic acid isomers also warrant more comprehensive evaluation. chemfaces.combiocrick.com Furthermore, the influence of environmental factors and plant genetics on the production and accumulation of communic acid in different plant species and at various growth stages presents an area for future research. researchgate.net

Future research directions should aim to bridge these gaps through detailed mechanistic studies, comparative analyses of communic acid isomers, and investigations into the biosynthesis of communic acid in plants. Exploring novel synthetic routes utilizing communic acids as starting materials for the creation of new compounds with enhanced bioactivity is another promising avenue. nih.govresearchgate.netmdpi.comresearchgate.net Research into the ecological role of communic acid in the source plants could also provide valuable insights.

Detailed Research Findings:

Research has demonstrated that communic acid exhibits antimicrobial activity. A mixture of isocupressic acid and communic acid showed minimum inhibitory concentrations (MICs) of 78 µM and 31 µM, and IC50 values of 46 µM and 15 µM, respectively, against Mycobacterium tuberculosis H37Ra. biocrick.com Communic acid has also shown antibacterial activity against Staphylococcus aureus and Escherichia coli, with reported MIC values of 4 µg/mL and 8 µg/mL, respectively, in one study. researchgate.net Another study indicated that a hexanic extract from Juniperus phoenicea, rich in communic acid, showed greater antibacterial activity against certain Gram-negative and Gram-positive bacteria, including Bacillus cereus, Staphylococcus aureus, and Pseudomonas aeruginosa, than some conventional antibiotics. aphrc.orgaphrc.org The same extract also demonstrated antifungal efficacy against Candida albicans. aphrc.orgaphrc.org

Trans-communic acid has been investigated for its potential anti-photoaging properties. Studies have shown that it can inhibit UVB-induced matrix metalloproteinase-1 (MMP-1) expression in human keratinocytes and a human skin equivalent model. plos.orgmedchemexpress.comchemfaces.com This effect is mediated, in part, by inhibiting the phosphorylation of Akt and targeting PI3K. plos.orgmedchemexpress.comchemfaces.com Trans-communic acid has also been found to reduce UVB-induced MMP-1 mRNA expression and activator protein-1 (AP-1) transactivation. plos.orgchemfaces.com Furthermore, trans-communic acid has been shown to attenuate aging-related changes in skin cells, such as reducing lipofuscin accumulation in fibroblasts and decreasing melanin (B1238610) levels in melanocytes, potentially through the activation of the FoxO3a protein. researchgate.net

Communic acid has also shown cytotoxic activity in a brine shrimp bioassay with an LD50 of 0.16 µg/mL. researchgate.netresearchgate.net

Data Tables:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| Communic Acid | C₂₀H₃₀O₂ | 302.45 targetmol.com | 637125 biocrick.com |

| trans-Communic Acid | C₂₀H₃₀O₂ | 302.5 chemfaces.com | 637125 researchgate.net |

| Biological Activity | Target Organism/Cell Line | Key Findings | Source |

| Antimycobacterial Activity | Mycobacterium tuberculosis H37Ra | MIC: 31 µM, IC₅₀: 15 µM (for a mixture containing communic acid) | medchemexpress.combiocrick.com |

| Antibacterial Activity | Staphylococcus aureus | MIC: 4 µg/mL | researchgate.net |

| Antibacterial Activity | Escherichia coli | MIC: 8 µg/mL | researchgate.net |

| Anti-photoaging Effects | Human keratinocytes | Inhibits UVB-induced MMP-1 expression, inhibits Akt phosphorylation, targets PI3K. Reduces lipofuscin and melanin accumulation. plos.orgmedchemexpress.comchemfaces.comresearchgate.net | plos.orgmedchemexpress.comchemfaces.com |

| Cytotoxic Activity (Brine Shrimp) | Brine shrimp | LD₅₀: 0.16 µg/mL | researchgate.netresearchgate.net |

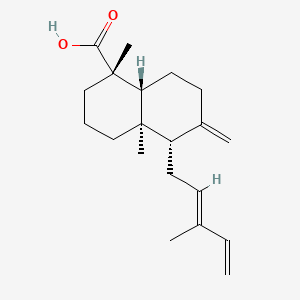

Structure

3D Structure

Properties

IUPAC Name |

(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/b14-8+/t16-,17+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBZFOQXPOGACY-VWVSFFKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348411 | |

| Record name | trans-Communic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10178-32-2, 1231-35-2 | |

| Record name | Communic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010178322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Communic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COMMUNIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SER34Y2ER9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution of Communic Acid in Natural Systems

Botanical Sources and Biogeographical Distribution

Communic acids are mainly found in conifers, with a notable presence in the families Cupressaceae and Pinaceae. nih.govnih.gov

Coniferous Trees (Pinaceae Family) as Primary Sources of Communic Acid

While communic acids are prevalent in Cupressaceae, some species within the Pinaceae family have also been documented to contain these compounds. Trans-communic acid, for instance, has been isolated from Pinus luchuensis. nih.gov Cis-communic acid has been detected in Larix dahurica and Pseudotsuga wilsoniana. nih.gov

Genus Juniperus (Cupressaceae Family) as a Major Source of Communic Acid

The genus Juniperus, belonging to the Cupressaceae family, is a significant source of communic acids. nih.govnih.govmdpi.com These diterpenes are a representative group of natural products in Juniperus species. mdpi.comresearchgate.net

Specific Species Exhibiting High Communic Acid Concentrations

Several Juniperus species are known to contain communic acids, often as mixtures of different isomers. A tertiary mixture of trans-communic acid, cis-communic acid, and myrceocommunic acid has been found in Juniperus nana, J. communis, and J. oxycedrus. nih.gov A binary mixture of trans-communic acid and cis-communic acid is present in species such as J. chinensis, J. phoenicea, J. thurifera var. africana, J. foetidissima, and J. sabina. nih.gov Trans-communic acid and cis-communic acid are reported as the most representative communic acids in Juniperus communis. mdpi.comresearchgate.netnih.gov Juniperus phoenicea has also been identified as an important source of communic acid, with a high yield of a mixture of two diterpene acid isomers isolated from its cones. nih.gov Diterpenoids, including communic acids, have been identified at 34.5 mg/g dry residue in the berries of Juniperus species. researchgate.net

Here is a table summarizing some Juniperus species and the communic acid mixtures found in them:

| Juniperus Species | Communic Acid Mixture Found | References |

| Juniperus nana | trans-, cis-, and myrceocommunic acid | nih.gov |

| Juniperus communis | trans-, cis-, and myrceocommunic acid; trans- and cis-communic acid | nih.govmdpi.comresearchgate.netnih.gov |

| Juniperus oxycedrus | trans-, cis-, and myrceocommunic acid; myrceocommunic acid | nih.govmdpi.com |

| Juniperus chinensis | trans- and cis-communic acid | nih.gov |

| Juniperus phoenicea | trans- and cis-communic acid | nih.govnih.gov |

| Juniperus thurifera var. africana | trans- and cis-communic acid | nih.gov |

| Juniperus foetidissima | trans- and cis-communic acid | nih.gov |

| Juniperus sabina | trans- and cis-communic acid | nih.govresearchgate.net |

| Juniperus excelsa | myrceocommunic acid and 4-epi-trans-communic acid | nih.gov |

Geographic Variability in Communic Acid Content within Juniperus Species

The chemical composition of Juniperus species, including the content of compounds like communic acid, can vary significantly based on geographical location, altitude, and environmental factors. cabidigitallibrary.orgresearchgate.net Studies on Juniperus communis collected from different altitudinal locations have shown variation in phytochemical content. researchgate.netresearchgate.net Similarly, the yield and chemical composition of essential oils from Juniperus phoenicea have been reported to vary considerably due to seasonal, ontogenetic, genetic, ecological, and environmental aspects, as well as their interaction effects. researchgate.net Juniperus phoenicea itself is widely distributed, which contributes to a significant amount of genetic variability. ecronicon.net

Other Plant Genera Documented to Contain Communic Acid

Beyond the Pinaceae and Cupressaceae families, communic acid has been identified in other plant genera. Trans-communic acid has been isolated from Entada abyssinica, Thujopsis dolabrata, Chamaecyparis obtusa, Thuja standishii, Araucaria angustifolia, Chamaecyparis formosensis, Porella navicularis, Juniperus drupaceae, Sciadopitys verticillata, Fritillaria thunbergii, Cunninghamia unicanaliculata var. pyramidalis, Chromolaena collina, Cupressus sempervirens, Chloranthus spicatus, Sabina vulgaris, Torreya jackii, Dacrydium pierrei, Calocedrus formosana, Fleischmannia multinervis, Libocedrus chevalieri, Pinus densiflora, and Mikania aff. jeffreyi, and Chamaecyparis lawsoniana. nih.gov Cis-communic acid has also been found in Cryptomeria japonica, Platycladus orientalis, Sabina vulgaris, and Podocarpus imbricatus. nih.gov Myrceocommunic acid has been isolated from Agathis vitiensis, A. macrophylla, and A. lanceolata. nih.gov 4-epi-trans-communic acid was the main component of diterpene acids in Cunninghamia lanceolata. nih.gov Communic acid has also been isolated from species of Commiphora (e.g., Commiphora molmol, Commiphora wightii) and Boswellia serrata. ontosight.ai Additionally, it has been detected in Platycladus orientalis medchemexpress.comchemfaces.com and Papuacerdrus papuana. researchgate.net

Communic Acid in Natural Resins and Exudates

Communic acid is a diterpenoid resin acid primarily derived from the resin of coniferous trees. Polymers of trans-communic acid and its derivatives have been found in the resins of various Agathis species and in sandarac resin. nih.govmdpi.com Sandarac resin, extracted from Tetraclinis articulata (Cupressaceae), contains communic acids with labdane (B1241275) skeletons as principal components. researchgate.net Communic acid is a main component of Class I resins. ucm.esdaneshyari.com The formation of polymers based on poly(iso)communic acid has been suggested in the exudates of Callitris species. pnas.orgpnas.org The terminal double bond on the side chain of communic acid is a favored site for cross-linking during the polymerization process that occurs in resin exudates upon exposure to UV radiation and oxygen. nih.gov Communic acid is also an important constituent of the bleed resins of Araucariaceae. ufrj.br

Characterization of Communic Acid in Sandarac Resin

Sandarac resin, a natural resin obtained from trees of the Cupressaceae subfamily, such as Tetraclinis articulata and Callitris species, is a significant source of communic acid. ut.eemfa.orgfrontiersin.org Communic acid is the main component in sandarac resin, often present in a polymerized form, accounting for over 70% of the resin's composition. ut.eemfa.orgfrontiersin.org This polymeric form of communic acid contributes to the hardness of sandarac resin compared to other terpenoid resins. ut.ee In addition to polymeric communic acid, sandarac resin also contains sandaracopimaric acid and its derivatives, along with smaller amounts of phenolic compounds like totarol (B1681349) and ferruginol. ut.eefrontiersin.org The level of polymerization and oxidation in sandarac resin increases over time, leading to a decrease in its solubility. ut.ee

Presence and Significance of Communic Acid in Propolis

Communic acid has also been identified as a constituent in propolis, a resinous mixture collected by honeybees from various plant sources. thieme-connect.comresearchgate.netresearchgate.netnih.gov The chemical composition of propolis is highly variable and dependent on the local flora. thieme-connect.comresearchgate.net In certain geographical regions, particularly those with a prevalence of conifer trees, such as parts of Greece and New Zealand, communic acid is found as a major diterpene component in propolis. thieme-connect.comresearchgate.netresearchgate.netnih.gov For instance, propolis samples from South Greece have shown diterpenes, including communic acid, as major constituents, often with low amounts or even absence of the typical propolis flavonoids found in temperate zones where Populus species are the primary plant source. thieme-connect.comresearchgate.netresearchgate.net This presence of diterpenes like communic acid in propolis from specific regions highlights the influence of the available plant sources on the chemical profile of the propolis. thieme-connect.comresearchgate.net

Isomeric Forms of Communic Acid and Their Natural Prevalence

Five communic acids have been described, differing in the location of their double bonds and the orientation of the carboxyl group. nih.govresearchgate.netmdpi.com These isomeric forms contribute to the diversity of communic acids found in nature.

trans-Communic Acid: Abundance and Distribution

Trans-communic acid is reported to be the most abundant communic acid found in nature. nih.govresearchgate.netmdpi.complos.orgsemanticscholar.org It is widely distributed, particularly in species of the Cupressaceae family, with a significant presence in the genus Juniperus. nih.govresearchgate.netmdpi.complos.orgsemanticscholar.org It has been isolated from numerous plant sources, including Platycladus orientalis, Juniperus communis, Juniperus oxycedrus, Cupressus sempervirens, and Araucaria angustifolia, among others. nih.govmdpi.commedchemexpress.complantaedb.com Trans-communic acid has also been identified in sandarac resin and certain types of propolis. ut.eefrontiersin.orgmdpi.com

cis-Communic Acid: Occurrence and Relative Distribution

Cis-communic acid is an isomer of trans-communic acid, representing the Z isomer with respect to the Δ12 double bond. nih.govresearchgate.netmdpi.com While less abundant than the trans isomer, cis-communic acid is also found in nature. nih.govresearchgate.netmdpi.com It has been detected in species such as Larix dahurica, Pseudotsuga wilsoniana, and Cladonia rangiferina. nih.govmdpi.com Binary mixtures of trans- and cis-communic acid have been reported in several Juniperus species, including J. chinensis and J. phoenicea. nih.govmdpi.com

mirceocommunic acid (or isocommunic acid): Characterization and Presence

Mirceocommunic acid, also known as isocommunic acid, is a regioisomer of communic acid where the Δ12 double bond is located at Δ13(16). nih.govresearchgate.netmdpi.com This isomer has been isolated from Juniperus oxycedrus. nih.govmdpi.com Mirceocommunic acid can be found alongside other communic acid isomers; for example, a tertiary mixture of trans-communic acid, cis-communic acid, and mirceocommunic acid has been observed in Juniperus nana, J. communis, and J. oxycedrus. nih.govmdpi.com Iso-communic acid has also been listed as a component present in sandarac resin. ut.ee

4-epi-trans-Communic Acid: Identification and Distribution

4-epi-trans-Communic acid is a C4 epimer of trans-communic acid. nih.govresearchgate.netmdpi.com This isomer has been identified in certain plant species. For instance, it was reported as a main component of diterpene acids in Cunninghamia lanceolata. nih.govmdpi.com A mixture of mirceocommunic acid and 4-epi-trans-communic acid has been found in Juniperus excelsa. nih.govmdpi.com

Data Table: Occurrence of Communic Acid Isomers in Selected Juniperus Species

| Juniperus Species | trans-Communic Acid | cis-Communic Acid | mirceocommunic acid (isocommunic acid) | 4-epi-trans-Communic Acid |

| J. nana | Present | Present | Present | Not specified |

| J. communis | Present | Present | Present | Not specified |

| J. oxycedrus | Present | Present | Present | Not specified |

| J. chinensis | Present | Present | Not specified | Not specified |

| J. phoenicea | Present | Present | Not specified | Not specified |

| J. excelsa | Not specified | Not specified | Present | Present |

ent-trans-Communic Acid: Enantiomeric Forms in Nature

The group of communic acids includes several described forms that differ in the location of double bonds and the orientation of the carboxyl group. nih.govmdpi.combiorxiv.org To date, five main communic acids have been characterized: trans-communic acid, cis-communic acid, mirceocommunic acid (also known as isocommunic acid), 4-epi-trans-communic acid, and ent-trans-communic acid. nih.govmdpi.combiorxiv.org

Biosynthetic Pathways and Regulation of Communic Acid Production

Diterpene Labdane (B1241275) Skeleton Formation: Precursors and Key Enzymatic Steps Leading to Communic Acid

The formation of the labdane skeleton, characteristic of communic acid, begins with the cyclization of GGPP. This initial cyclization step is typically catalyzed by diterpene synthases (diTPS). nih.govbiorxiv.org Specifically, class II diTPS initiate cyclization through protonation of the C14-C15 double bond of GGPP, yielding bicyclic diterpenyl-diphosphates, such as (+)-copalyl diphosphate (B83284) ((+)-CPP) in the case of normal labdane diterpenes like communic acid. nih.govbiorxiv.org Subsequently, class I diTPS act on these bicyclic intermediates to form the final diterpene skeletons. nih.govbiorxiv.org While the precise enzymes directly responsible for the formation of the communic acid skeleton from (+)-CPP are not explicitly detailed in the search results, the general pathway for labdane diterpene biosynthesis involves these two classes of diterpene synthases.

Following the formation of the labdane skeleton, further modifications, often catalyzed by cytochrome P450 enzymes (CYPs), lead to the functionalization of the diterpene backbone, including the introduction of the carboxyl group at C19 and the specific arrangement of double bonds found in communic acid. nih.govbiorxiv.org The modular nature of diterpene biosynthesis and the substrate flexibility of these enzymes allow for the production of a wide array of diterpenoids. biorxiv.org

Molecular Mechanisms of Communic Acid Biosynthesis

The molecular mechanisms underlying communic acid biosynthesis involve a cascade of enzymatic reactions. The initial steps involve the synthesis of GGPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, depending on the plant species and cellular compartment. GGPP then serves as the substrate for diTPS.

The cyclization of GGPP to (+)-CPP by class II diTPS involves specific protein folding and active site residues that guide the reaction intermediate through a concerted protonation-initiated cyclization. Class I diTPS then catalyze further cyclization and rearrangement of (+)-CPP to form the labdane skeleton. These enzymes utilize a metal cofactor, typically Mg2+, to facilitate the ionization of the diphosphate group, leading to carbocation intermediates that undergo cyclization and rearrangement.

Subsequent oxidation steps, primarily catalyzed by CYPs, introduce functional groups such as hydroxyls and carboxyls. nih.govbiorxiv.org These enzymes require NADPH and molecular oxygen for their activity and often exhibit regioselectivity, acting on specific positions of the diterpene skeleton. While specific CYPs involved in the precise oxidation steps leading to the carboxyl group and double bond positions in communic acid are not explicitly identified in the provided information, the general mechanism involves oxygen insertion and subsequent dehydrogenation or rearrangement reactions.

Environmental and Physiological Factors Influencing Communic Acid Accumulation

The accumulation of secondary metabolites like communic acid in plants can be influenced by a variety of environmental and physiological factors.

Impact of Abiotic Stressors on Communic Acid Production

Abiotic stresses, such as drought, salinity, extreme temperatures, and heavy metals, are known to impact plant metabolism and the production of secondary metabolites. mdpi.comincotec.comfrontiersin.org While the provided search results discuss the impact of abiotic stress on other compounds like citric acid and amino acids mdpi.comnichino.uk, and the general concept of environmental factors influencing microbial communities in fermentation frontiersin.org, there is limited direct information specifically linking abiotic stress to changes in communic acid production. However, as a defense-related compound found in plant resins , it is plausible that environmental stresses could influence its accumulation as part of the plant's defense response. Salicylic acid, another plant hormone, is known to play a role in plant tolerance to various abiotic stresses and can influence the biosynthesis of secondary metabolites. nih.gov

Influence of Developmental Stages and Plant Organ Specialization on Communic Acid Content

The concentration of communic acid can vary depending on the developmental stage of the plant and the specific plant organ. Communic acids are mainly found in leaves, fruits, and bark, although they can be isolated from other parts as well. nih.govresearchgate.netgerli.com One study mentions that the quantity of trans-communic acid significantly increases when pine leaf color changes from green to brown, suggesting a potential link between leaf senescence or maturation and communic acid content. chemfaces.com This indicates that the biosynthetic machinery and accumulation of communic acid may be regulated differently throughout plant development and in specialized tissues.

Computational Modeling and In Silico Analysis of Communic Acid Biosynthetic Routes

Computational modeling and in silico analysis techniques, such as Density Functional Theory (DFT) calculations, have been employed to study the properties and reactivity of communic acids. researchgate.netresearchgate.netnih.gov These methods can provide insights into the structural and electronic properties of the molecules and can be used to predict their chemical behavior. researchgate.netresearchgate.net

DFT calculations have been utilized to establish the spectral assignment of vibrational modes for different communic acid stereoisomers, which can aid in distinguishing between different types of fossil resins where these compounds are found as monomers or co-polymerized. researchgate.net Computational approaches can also assess the relative chemical sensitivity and reactivity of communic acid compared to other related compounds. researchgate.net

Furthermore, computational modeling can be applied to study the potential precursors and intermediates in the natural polymerization of amber, where communic acid is a plausible precursor. researchgate.net While the provided information touches upon computational studies related to the analysis and properties of communic acid, detailed in silico analysis specifically focused on modeling the enzymatic steps and regulatory networks of its biosynthesis pathway is not extensively described. However, the application of such techniques in understanding the broader diterpenoid biosynthesis landscape biorxiv.org suggests their potential utility in elucidating the specific pathway for communic acid.

Ecological and Biological Roles of Communic Acid in Producer Organisms

Communic Acid in Plant Defense Mechanisms

Plants employ a diverse array of chemical compounds to defend against a multitude of threats, including pathogens and herbivores. Communic acid is a notable constituent of this chemical arsenal (B13267), particularly in coniferous species. cymitquimica.comebi.ac.ukgoogle.com

Research has demonstrated the antifungal properties of Communic acid. Studies involving a mixture of Z and E communic acid isolated from the cones of Juniperus phoenicea showed activity against fungal strains. aphrc.orgecronicon.netresearchgate.netnih.gov Notably, this mixture exhibited antifungal efficacy against Candida albicans, with activity comparable to that of the conventional antifungal agent Metrazol. aphrc.orgecronicon.netresearchgate.netnih.gov This suggests that Communic acid contributes to the plant's defense against fungal infestations.

Communic acid also plays a role in protecting plants from bacterial pathogens. Investigations have revealed its antibacterial activity against various bacterial species. aphrc.orgecronicon.netresearchgate.netnih.govresearchgate.net For instance, a mixture of communic acid isomers isolated from Juniperus phoenicea demonstrated significant antibacterial effects against Bacillus cereus, Staphylococcus aureus, and Pseudomonas aeruginosa. aphrc.orgresearchgate.netnih.gov In some cases, the inhibition zones observed were reported to be better than those of conventional antibiotics such as penicillin, novobiocin, and amoxicillin (B794) in in vitro assays. aphrc.orgresearchgate.netnih.gov While activity against Escherichia coli was also noted, it was sometimes found to be less potent than amoxicillin. aphrc.orgresearchgate.net Communic acid is recognized as a molecule that can induce plant defense genes in response to biotic stress caused by pathogens. google.com

As a component of the resin produced by conifers, Communic acid contributes to the plant's defense against herbivores and insects. Coniferous resin systems, in which Communic acid is a key component, form a physical barrier upon exudation and hardening, deterring insect herbivores and pathogenic microorganisms. The presence of diterpene acids, including Communic acid, in resin acts as feeding deterrents against potential herbivores due to their bitter taste and toxic properties, making plant tissues unpalatable. This chemical defense is considered an evolutionary adaptation allowing conifers to allocate resources to growth and reproduction rather than solely to physical defense structures. Diterpene resin acids, such as Communic Acid, are significant in the defense strategies of conifers against herbivorous insects and have been shown to potentially disrupt insect endocrine regulation. ebi.ac.uk Furthermore, there is some evidence suggesting that volatile derivatives of Communic acid might function as chemical signals, potentially alerting neighboring plants to herbivore attacks or the presence of pathogens.

Role in Plant Protection Against Bacterial Infestations

Communic Acid as a Component of Complex Resin Acid Mixtures in Plant Ecology

Communic acid is not typically found in isolation but is a constituent of complex mixtures of resin acids produced by plants, particularly conifers from the Pinaceae and Cupressaceae families. mdpi.comresearchgate.netnih.gov These resin mixtures represent a sophisticated chemical defense system. Communic acid, as a diterpenoid resin acid, is a key element within this complex chemical arsenal that protects trees against a range of biological and environmental challenges. It is found alongside other diterpene acids in the resins of various Juniperus species and other coniferous plants. mdpi.comresearchgate.net

Molecular Mechanisms of Communic Acid Biological Activity Excluding Clinical Human Trial Data

Cellular and Subcellular Interactions of Communic Acid

Communic Acid's biological effects initiate through its interactions with cellular components. As a lipophilic molecule, it is suggested to interact with cellular membranes. Furthermore, research indicates its ability to interact with intracellular proteins, influencing their function and downstream signaling.

Modulation of Cellular Membranes by Communic Acid

While specific detailed studies solely focused on Communic Acid's direct modulation of cellular membranes are limited in the provided search results, its lipophilic nature as a diterpenoid resin acid suggests a propensity for interaction with the lipid bilayer of cell membranes. Such interactions can potentially influence membrane fluidity, permeability, and the function of membrane-associated proteins, which in turn can impact various cellular processes and signal transduction initiation.

Communic Acid Interactions with Intracellular Proteins

Investigations have shown that trans-Communic Acid can directly bind to intracellular proteins, such as FoxO3 (FOXO3a), a transcription factor involved in various cellular processes including apoptosis, autophagy, and antioxidant defense. researchgate.netcellmolbiol.org This direct binding has been demonstrated through techniques like surface plasmon resonance assays. researchgate.net The interaction with FoxO3a suggests a mechanism by which Communic Acid may exert some of its observed biological effects, such as influencing cellular senescence and pigmentation. researchgate.net

Influence of Communic Acid on Signal Transduction Pathways

Communic Acid has been shown to influence several key signal transduction pathways that regulate cellular responses, particularly in the context of external stimuli like UVB irradiation. plos.orgnih.gov

Regulation of the Phosphoinositide 3-Kinase (PI3K) Pathway by Communic Acid

Research indicates that trans-Communic Acid can inhibit the activity of Phosphoinositide 3-Kinase (PI3K). chemfaces.complos.orgnih.gov The PI3K pathway is a critical intracellular signaling route involved in numerous cellular functions, including cell growth, proliferation, differentiation, and survival. dovepress.com Studies using in vitro assays have demonstrated that trans-Communic Acid inhibits the kinase activity of different isoforms of PI3K, including p110α/p85α, p110β/p85α, and p110δ/p85α, in a dose-dependent manner. plos.org This inhibition of PI3K is considered an upstream event impacting downstream signaling molecules like Akt. plos.orgnih.gov

The following table summarizes the inhibitory effect of trans-Communic Acid on PI3K isoforms:

| PI3K Isoform | Inhibition by trans-Communic Acid |

| p110α/p85α | Inhibited plos.org |

| p110β/p85α | Inhibited plos.org |

| p110δ/p85α | Inhibited plos.org |

Impact on Akt Phosphorylation and Signaling Cascades by Communic Acid

Following the inhibition of PI3K, trans-Communic Acid has been observed to inhibit the phosphorylation of Akt. chemfaces.complos.orgbiocrick.comnih.gov Akt, also known as Protein Kinase B, is a key downstream effector of PI3K and plays a central role in various cellular processes, including cell survival and metabolism. plos.org The phosphorylation of Akt at specific residues (e.g., Ser473 and Thr308) is crucial for its activation. researchgate.net By inhibiting PI3K, trans-Communic Acid prevents the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is necessary for Akt translocation to the membrane and subsequent phosphorylation by upstream kinases. plos.org

Inhibition of Akt phosphorylation by trans-Communic Acid has been linked to its effects on processes such as the suppression of UVB-induced MMP-1 expression. chemfaces.complos.orgbiocrick.comnih.gov MMP-1 (Matrix Metalloproteinase-1) is an enzyme involved in the degradation of extracellular matrix components. plos.org

The table below illustrates the effect of trans-Communic Acid on Akt phosphorylation:

| Target | Effect of trans-Communic Acid |

| Akt Phosphorylation | Inhibited chemfaces.complos.orgbiocrick.comnih.gov |

Furthermore, the PI3K/Akt pathway is known to regulate the activity of transcription factors like AP-1 (Activator Protein 1). plos.org Inhibition of this pathway by trans-Communic Acid can lead to reduced AP-1 transactivation and decreased DNA binding activity of AP-1 components like phospho-c-Jun, c-fos, and Fra-1. plos.orgresearchgate.net

Investigation of Mitogen-Activated Protein Kinase (MAPK) Pathway in Response to Communic Acid

Studies investigating the effects of trans-Communic Acid on signal transduction pathways have also examined the Mitogen-Activated Protein Kinase (MAPK) pathway. chemfaces.complos.orgbiocrick.comnih.gov The MAPK pathway is another major signaling cascade involved in regulating various cellular activities, including proliferation, differentiation, and stress responses. nih.gov Key components of this pathway include ERK, JNK, and p38 kinases. plos.org

Interestingly, research indicates that trans-Communic Acid does not significantly inhibit the phosphorylation of MAPK proteins, including ERK, JNK, and p38, in the same manner as it affects the PI3K/Akt pathway. chemfaces.complos.orgbiocrick.comnih.gov This suggests a degree of specificity in Communic Acid's molecular targeting, primarily impacting the PI3K/Akt axis rather than the MAPK cascade under the studied conditions. plos.org

The table below summarizes the observed effect of trans-Communic Acid on MAPK phosphorylation:

| Target | Effect of trans-Communic Acid |

| MAPK Phosphorylation | Not significantly inhibited chemfaces.complos.orgbiocrick.comnih.gov |

Control of Activator Protein-1 (AP-1) Transactivation by Communic Acid

Trans-Communic acid (TCA), a prominent isomer of Communic acid, has been shown to influence the activity of Activator Protein-1 (AP-1). plos.orgnih.govchemfaces.com AP-1 is a transcription factor composed of dimers of Jun and Fos proteins that plays a critical role in the expression of various genes, including matrix metalloproteinases (MMPs). plos.org Studies have indicated that TCA can attenuate AP-1 transactivation. plos.orgnih.govchemfaces.com This effect is observed in the context of stimuli such as UVB irradiation, which typically induces AP-1 activity. plos.orgnih.govresearchgate.net

Communic acid, specifically the trans isomer (TCA), has been demonstrated to reduce the DNA binding activity of key AP-1 subunits, including phospho-c-Jun (Ser73), c-Fos, and Fra-1. plos.orgnih.govchemfaces.comresearchgate.net UVB irradiation typically increases the binding affinity of these subunits to DNA. plos.orgresearchgate.net Treatment with TCA has been shown to inhibit this increased binding affinity. plos.orgnih.govresearchgate.net This suggests that Communic acid may exert its effects, in part, by interfering with the ability of AP-1 components to bind to their target DNA sequences. plos.org

Suppression of Matrix Metalloproteinase (MMP) Expression by Communic Acid

Trans-Communic acid (TCA) has been reported to suppress the expression of matrix metalloproteinase-1 (MMP-1). plos.orgnih.govchemfaces.combiocrick.comchemfaces.comtargetmol.comtargetmol.cn MMP-1 is an enzyme involved in the breakdown of extracellular matrix components, such as collagen. plos.org The suppression of MMP-1 expression by TCA has been observed in studies investigating the effects of UVB irradiation, which is known to induce MMP-1. plos.orgnih.govresearchgate.net This inhibitory effect on MMP-1 expression is linked to TCA's influence on AP-1 transactivation. plos.orgnih.gov

Antimicrobial Efficacy and Mechanisms of Communic Acid

Communic acid exhibits antibacterial activity, including against mycobacterial species. nih.govmdpi.comchemfaces.combiocrick.comchemfaces.comtargetmol.comtargetmol.cnmedchemexpress.comchemfaces.com Its antimicrobial properties have been investigated against a range of bacteria and fungi. nih.govmdpi.comresearchgate.netaphrc.orgnih.gov

Antibacterial Spectrum of Communic Acid

Communic acid and extracts containing it have shown activity against various microorganisms. nih.govmdpi.comresearchgate.netaphrc.orgnih.gov

Communic acid has demonstrated activity against several mycobacterial species. nih.govmdpi.comresearchgate.netbiocrick.comtargetmol.cnmedchemexpress.comchemfaces.comresearchgate.netniscpr.res.ind-nb.info Studies have reported its efficacy against Mycobacterium tuberculosis. chemfaces.commedchemexpress.comchemfaces.comresearchgate.netd-nb.info Specifically, Communic acid (isolated as a mixture of cis and trans isomers) displayed a minimum inhibitory concentration (MIC) of 31 µM against M. tuberculosis strain H37Ra. chemfaces.commedchemexpress.com Trans-Communic acid has shown good activity against Mycobacterium aurum, with a reported MIC of 13.2 µM. biocrick.comresearchgate.netniscpr.res.in Activity against Mycobacterium phlei and Mycobacterium fortuitum has also been reported for trans-Communic acid. nih.govresearchgate.netresearchgate.net

Here is a summary of the activity against mycobacterial species:

| Mycobacterial Species | Communic Acid Isomer | Reported Activity / MIC | Citation |

| Mycobacterium tuberculosis | cis and trans mixture | MIC 31 µM (H37Ra) | chemfaces.commedchemexpress.com |

| Mycobacterium aurum | trans-Communic acid | MIC 13.2 µM | biocrick.comresearchgate.netniscpr.res.in |

| Mycobacterium phlei | trans-Communic acid | Activity reported | nih.govresearchgate.netresearchgate.net |

| Mycobacterium fortuitum | trans-Communic acid | Activity reported | nih.govresearchgate.netresearchgate.net |

Trans- and cis-Communic acid, as well as plant extracts containing them, have shown activity against Staphylococcus aureus. nih.govmdpi.comaphrc.orgnih.govmdpi.comresearchgate.netthieme-connect.comthieme-connect.com Studies have reported significant antibacterial activity against both standard ATCC strains and clinical isolates of S. aureus. nih.govmdpi.com One study indicated that a mixture of Z and E communic acid isolated from Juniperus phoenicea showed inhibition zone diameters against Staphylococcus aureus that were better than penicillin, novobiocin, and amoxicillin (B794). researchgate.netaphrc.orgnih.gov Myrceocommunic acid, a related labdane (B1241275) diterpene, also showed activity against resistant strains of S. aureus with an MIC of 16 µg/ml. thieme-connect.com

Communic acid has also demonstrated activity against Staphylococcus epidermidis. nih.govmdpi.commdpi.comresearchgate.net Trans- and cis-Communic acid, as well as extracts containing them, have been reported as active against S. epidermidis ATCC 12228. nih.govmdpi.com Myrceocommunic acid has also been noted as a potent antimicrobial against Staphylococcus epidermidis. researchgate.net

Here is a summary of the activity against Gram-positive bacteria:

| Gram-Positive Bacteria | Communic Acid Form | Reported Activity / MIC | Citation |

| Staphylococcus aureus | trans- and cis- | Active against standard and clinical isolates | nih.govmdpi.com |

| Staphylococcus aureus | Z and E mixture | Better inhibition zone than penicillin, novobiocin, amoxicillin | researchgate.netaphrc.orgnih.gov |

| Staphylococcus aureus | Myrceocommunic acid | MIC 16 µg/ml (resistant strains) | thieme-connect.com |

| Staphylococcus epidermidis | trans- and cis- | Active against ATCC 12228 | nih.govmdpi.com |

| Staphylococcus epidermidis | Myrceocommunic acid | Potent antimicrobial | researchgate.net |

Activity Against Mycobacterial Species (Mycobacterium tuberculosis, M. aurum, M. phlei, M. fortuitum)

Antifungal Properties of Communic Acid (Aspergillus fumigatus, Candida albicans, Botrytis cinerea)

Communic acid has demonstrated antifungal activity against several fungal pathogens, including Aspergillus fumigatus and Candida albicans. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.com Studies have shown that both trans-communic acid and cis-communic acid, as well as plant extracts containing them, are active against these microorganisms. nih.govresearchgate.netresearchgate.net For instance, a mixture of Z and E communic acid isolated from Juniperus phoenicea cones exhibited antifungal efficacy against Candida albicans, showing comparable activity to Metrazol. nih.govresearchgate.netaphrc.org Communic acid has also been identified as a compound responsible for the antifungal activity of Tetraclinis articulata extracts against Botrytis cinerea. researchgate.netresearchgate.net

Proposed Cellular and Molecular Mechanisms of Communic Acid's Antimicrobial Action

While specific detailed molecular mechanisms for Communic acid's antimicrobial action are still under investigation, some insights are available. Its interaction with cellular membranes and proteins is considered a potential mode of action, which could disrupt essential cellular processes in microorganisms. Research on related diterpenoids and resin acids suggests that these compounds can act as defense mechanisms in plants against pathogens. nih.gov The carboxylic acid moiety and the double bonds in the labdane skeleton of communic acid are likely contributors to its biological activities, including antimicrobial effects. researchgate.netresearchgate.net Studies on the synthesis of antifungal compounds from trans-communic acid, such as oidiolactone C, highlight the potential of the labdane skeleton as a basis for developing antimicrobial agents. nih.govmdpi.comresearchgate.net The closure of the gamma-lactone ring in related compounds was found not to be critical for maximal antimicrobial activity, suggesting that other structural features of the communic acid scaffold contribute significantly to its effects. researchgate.net

Cytotoxic and Antiproliferative Effects of Communic Acid in In Vitro Models

Communic acid has shown cytotoxic and antiproliferative effects in various in vitro models, particularly against cancer cell lines. nih.govresearchgate.netresearchgate.net

Communic Acid's Efficacy Against Various Cancer Cell Lines In Vitro

Communic acid and its derivatives have demonstrated cytotoxic activity against a range of cancer cell lines in vitro. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov For example, the three main communic acids (trans-, cis-, and myrceocommunic acid) exhibited strong cytotoxic activity in a brine shrimp bioassay with an LD50 of 0.16 µg/mL. nih.govresearchgate.netresearchgate.net Trans-communic acid and cis-communic acid have shown cytotoxic activity against BSC-1 cells. nih.gov Derivatives of communic acid have also been synthesized and evaluated for their cytotoxic potential against human tumor cell lines. researchgate.netnih.gov Studies on diterpenylquinone/hydroquinones prepared from myrceocommunic acid have shown IC50 values under the micromolar level and selectivity towards renal cancer lines. nih.gov The terpenyl chain in terpenylpurines derived from trans-communic acid has been shown to induce cytotoxicity in simple purines, with higher activity observed for larger substituents. researchgate.net

Structure-Activity Relationships Governing Communic Acid's Cytotoxicity

Preliminary structure-activity relationship studies involving communic acid and its derivatives suggest that certain structural features are important for their cytotoxic activity. researchgate.netjst.go.jp For instance, in podolactone-related compounds synthesized from trans-communic acid, dienic dilactones with ether-type substitutions on C-17 showed the highest cytotoxic activity. researchgate.net The presence and position of double bonds and the carboxylic acid group in the labdane skeleton are likely to play a role in the cytotoxic effects. researchgate.netresearchgate.net Modifications to the communic acid structure, such as the introduction of quinone or hydroquinone (B1673460) fragments, can influence the cytotoxicity and selectivity towards specific cancer cell lines. nih.gov

Anti-inflammatory Modulations of Communic Acid at the Cellular and Biochemical Level

Communic acid has been reported to possess anti-inflammatory properties. ontosight.airesearchgate.netresearchgate.net While detailed cellular and biochemical mechanisms are still being elucidated, studies suggest that communic acid may influence signal transduction pathways involved in inflammatory responses. For example, trans-communic acid has been shown to inhibit UVB-induced MMP-1 expression by targeting PI3K in a study investigating its protective effects against UVB-induced skin aging. medchemexpress.com This suggests an interaction with key signaling molecules involved in inflammation and tissue degradation.

Other Reported Biochemical Activities of Communic Acid

Beyond its antimicrobial, cytotoxic, and anti-inflammatory effects, communic acid has been associated with other biochemical activities. These include antioxidant effects, hypolipidemic activity, and relaxant properties. ontosight.airesearchgate.netresearchgate.net It has also been noted for potential applications related to testosterone (B1683101) 5α-reductase inhibition. researchgate.netresearchgate.net Communic acid may also play a role in plant signaling and defense mechanisms. cymitquimica.com

Hepato-protective Mechanisms Associated with Communic Acid (e.g., via TGF-β/NF-κB and JAK/STAT3 Pathways) Communic acid, as a component of certain plant extracts, has been associated with hepatoprotective effectsresearchgate.net. Research suggests that these effects may be mediated, in part, through the modulation of key signaling pathways involved in liver injury and inflammation, such as the Transforming Growth Factor-beta (TGF-β)/Nuclear Factor-kappa B (NF-κB) and Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathwaysresearchgate.netnih.gov.

The TGF-β/NF-κB pathway plays a significant role in inflammation and fibrogenesis in the liver nih.govfrontiersin.org. TGF-β can activate NF-κB, which in turn promotes the transcription of pro-inflammatory cytokines nih.govfrontiersin.orgnus.edu.sg. Inhibition of this pathway can mitigate inflammatory responses and reduce liver damage nih.gov. Studies have shown that extracts containing communic acid can inhibit the TGF-β/NF-κB signaling pathway, leading to a decrease in downstream inflammatory markers like Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) researchgate.netnih.gov.

The JAK/STAT3 pathway is another critical signaling cascade involved in various cellular processes, including inflammation, cell survival, and proliferation researcherslinks.comlipidmaps.org. Activation of STAT3 is often triggered by cytokines and growth factors and is implicated in liver diseases nih.govnih.govresearcherslinks.com. Inhibition of the JAK/STAT3 pathway can suppress inflammatory responses and potentially protect against liver injury researchgate.netnih.govnih.gov. Research indicates that extracts containing communic acid can inhibit the JAK/STAT3 signaling pathway, leading to a reduction in STAT3 activation and downstream targets like Cyclin D1 researchgate.netnih.gov.

The observed hepatoprotective effects associated with communic acid are likely a result of its multifaceted interactions with these and potentially other signaling pathways, contributing to reduced inflammation, oxidative stress, and cellular damage in the liver.

Data Table: Effects of Araucaria heterophylla Resin Extract (containing Communic Acid) on Hepatic Markers and Signaling Pathways in MTX-Induced Liver Injury in Rats

| Parameter | Control Group | MTX Group | AHR Extract (100 mg/kg) | AHR Extract (200 mg/kg) |

| AST (U/L) | Data | Elevated | Decreased | Significantly Decreased researchgate.net |

| ALT (U/L) | Data | Elevated | Decreased | Significantly Decreased researchgate.net |

| ALP (U/L) | Data | Elevated | Decreased | Significantly Decreased researchgate.net |

| SOD | Data | Decreased | Increased | Elevated researchgate.net |

| HO-1 | Data | Decreased | Increased | Elevated researchgate.net |

| NQO1 | Data | Decreased | Increased | Elevated researchgate.net |

| TGF-β/NF-κB signaling | Normal | Activated | Inhibited | Significantly Inhibited researchgate.netnih.gov |

| IL-1β | Data | Elevated | Decreased | Significantly Decreased researchgate.netnih.gov |

| TNF-α | Data | Elevated | Decreased | Significantly Decreased researchgate.netnih.gov |

| JAK/STAT3 signaling | Normal | Activated | Inhibited | Significantly Inhibited researchgate.netnih.gov |

| Cyclin D1 | Data | Elevated | Decreased | Decreased researchgate.netnih.gov |

| VEGF | Data | Elevated | Reduced | Significantly Reduced researchgate.netnih.gov |

| p38 | Data | Elevated | Reduced | Significantly Reduced researchgate.netnih.gov |

| BCL2 | Data | Decreased | Elevated | Elevated researchgate.netnih.gov |

Chemical Reactivity and Derivatization Studies of Communic Acid

Communic Acid as a Chiral Synthon in Organic Synthesis

Communic acid serves as a valuable chiral building block (chiron) for the enantiospecific synthesis of a variety of bioactive natural products. nih.govmdpi.comresearchgate.netnih.gov Its inherent chirality and functional group arrangement provide a suitable starting point for constructing the core skeletons of diverse terpenoid classes. nih.govmdpi.com The use of communic acid as a chiron often leads to more efficient and shorter synthetic routes compared to other methods. nih.govmdpi.comresearchgate.netnih.gov

Total Synthesis of Bioactive Natural Products from Communic Acid

Communic acid has been successfully employed in the total synthesis of several classes of bioactive natural products, leveraging its structural features to build complex molecular architectures. nih.govmdpi.comresearchgate.net

Quassinoids

Communic acids have been utilized as starting materials in approaches towards the synthesis of quassinoids, a class of highly oxygenated triterpenes known for their antitumor activity. nih.govmdpi.comresearchgate.net A formal synthesis of quassinoids, such as bruceantin, has been explored starting from communic acids. nih.govmdpi.comresearchgate.net This involves transforming communic acid into key intermediates that can then be carried forward to complete the quassinoid skeleton. nih.govmdpi.com For example, an approach to compound 51, an intermediate in the synthesis of bruceantin, has been developed from communic acids via a methyl ketone intermediate. nih.govmdpi.com

Abietane (B96969) Antioxidants

The synthesis of abietane diterpenes with antioxidant properties has been achieved starting from trans-communic acid. nih.govmdpi.comnih.govresearchgate.net These syntheses often involve the degradation of the communic acid side chain and the subsequent elaboration of the aromatic C ring, frequently utilizing methods like Mn(III) cyclization. nih.govmdpi.com Examples of abietane antioxidants synthesized from trans-communic acid include 19-hydroxyferruginol and sugikurojin A. nih.govmdpi.com

Podolactone Herbicides and Fungicides (e.g., Oidiolactone C)

Here is a summary of the synthesis of Oidiolactone C from trans-Communic Acid:

| Starting Material | Key Reaction | Intermediate(s) | Product | Overall Yield | Reference |

| trans-Communic Acid | Pd(II)-catalyzed bislactonization | Norlabdadienedioic acid | Oidiolactone C | 11.7% | acs.orgnih.govacs.orgresearchgate.netresearchgate.net |

Totarane-Type Terpenoids

The synthesis of totarane-type terpenoids has also been achieved starting from the labdane (B1241275) diterpene trans-communic acid. nih.govresearchgate.netresearchgate.net These synthetic routes demonstrate the utility of communic acid in accessing different diterpene skeletal types. nih.govresearchgate.netresearchgate.net

Podocarpanes

Communic acids have been used in the synthesis of podocarpanes. nih.govresearchgate.netpsu.eduresearchgate.net These syntheses often involve transformations of the labdane skeleton of communic acid to construct the characteristic podocarpane (B1244330) framework. nih.govresearchgate.netpsu.eduresearchgate.net For example, the synthesis of 12,19-dihydroxy-13-acetyl-8,11,13-podocarpatriene has been described starting from trans-communic acid. nih.govresearchgate.net

Heterocycle-Containing Labdane Diterpenoids

Communic acid serves as a starting material for the synthesis of heterocycle-containing labdane diterpenoids. Research has focused on accessing labdane natural products featuring five-membered heterocycles, such as 2,5-dihydrofurans, separated by a methylene (B1212753) unit from the trans-decalin core. nih.gov The synthesis of these structures often involves utilizing the chiral decalin core of communic acid, which can be obtained in significant quantities from natural sources like juniper berries. nih.gov Epoxidation of methylated (E)-communic acid, for instance, has been explored as a key step, although achieving high facial selectivity in this initial step, which dictates the stereochemistry at C12, can be challenging. nih.gov

Cassane-Type Diterpenoids

Communic acid has been employed as a precursor for the synthesis of cassane-type diterpenoids. figshare.comacs.orgresearchgate.netnih.gov A notable approach involves a short route from labdane terpenoids like trans-communic acid to aromatic cassane diterpenes. acs.orgresearchgate.netnih.gov A key transformation in this synthesis is the elaboration of the aromatic ring, which includes an oxygenated function at C-12 and a characteristic carbon group at C-14, through a Diels-Alder/aromatization sequence involving a furanosesquiterpene and methyl propiolate. acs.orgresearchgate.netnih.gov This strategy has been successfully applied to the synthesis of the proposed structure of benthaminin 1 from trans-communic acid. figshare.comacs.orgresearchgate.netnih.gov

Synthesis of High-Value Fine Chemicals Using Communic Acid as a Precursor (e.g., Ambrox)

Communic acids are valuable chirons for the synthesis of high-value fine chemicals, including perfume fixatives like Ambrox. mdpi.comnih.govresearchgate.netmdpi.com Several synthetic routes to Ambrox (also known as ambrafuran) from communic acids have been developed. mdpi.comnih.govresearchgate.netjst.go.jp These routes often involve selective degradation of the communic acid side chain, stereoselective formation of the tetrahydrofuran (B95107) ring characteristic of Ambrox, and reduction of the carboxylic acid derivative. researchgate.net

One approach involves the chemoselective reduction of the dienic system of communic acids, followed by oxidation to obtain a methyl ketone intermediate. mdpi.com This intermediate can then be transformed through stereoselective epoxidation and reduction, leading to a trihydroxy derivative. mdpi.com Subsequent stereoselective cyclization yields a tetrahydrofuran derivative, which can be further modified to produce Ambrox. mdpi.com Another route involves reductive ozonolysis of communic acids to a diol, followed by cyclization to form the alcohol precursor to Ambrox. nih.gov

Table 1 summarizes key intermediates and reactions in the synthesis of Ambrox from communic acid.

| Intermediate/Reaction Step | Communic Acid Isomers Used | Key Reagents/Conditions | Product Class/Intermediate | References |

| Chemoselective reduction and oxidation | 1a-3a (methyl esters) | Na/t-BuOH, OsO₄/NaIO₄ | Methyl ketone (e.g., compound 34) | mdpi.com |

| Stereoselective epoxidation and reduction | Methyl ketone (compound 34) | m-CPBA, LiAlH₄ | Trihydroxy derivative (e.g., 35) | mdpi.com |

| Stereoselective cyclization | Trihydroxy derivative (35) | p-TsOH/CH₃NO₂ | Tetrahydrofuran derivative (e.g., 36) | mdpi.com |

| Reductive ozonolysis | 1a/2a | O₃, followed by reduction (e.g., with NH₂NH₂·H₂O, H₂O₂) | Diol (e.g., compound 32) | nih.govresearchgate.net |

| Cyclization of diol | Diol (32) | p-TsOH/CH₃NO₂ | Alcohol (e.g., compound 33) | nih.govresearchgate.net |

| Oxidation of alcohol to aldehyde | Alcohol (33) | Jones reagent | Aldehyde (e.g., compound 29) | nih.gov |

| Reduction of aldehyde (Huang-Minlon conditions) | Aldehyde (29) | NH₂NH₂·H₂O, KOH, triethyleneglycol | Ambrox (compound 30) | nih.gov |

Note: Compound numbers refer to those used in the cited literature. This table is intended to be interactive.

Functionalization of the Communic Acid Side Chain

The diene system in the side chain of communic acid provides multiple sites for functionalization reactions. mdpi.comresearchgate.net Studies have investigated selective reactions targeting these double bonds. mdpi.comresearchgate.net

Selective Epoxidation Strategies for Communic Acid Derivatives

Selective epoxidation of the double bonds in communic acid derivatives has been studied to introduce epoxide functionalities into the side chain. mdpi.comresearchgate.net Using m-chloroperbenzoic acid (m-CPBA), epoxidation of methyl esters of trans- and cis-communic acids (1a and 2a) primarily yields 12,13-epoxy derivatives, along with minor amounts of 14- and 15-m-chlorobenzoates. mdpi.comresearchgate.net This indicates a higher reactivity of the trisubstituted double bond in these isomers. mdpi.comresearchgate.net For mirceocommunic acid methyl ester (3a), epoxidation with m-CPBA yields a mixture of 8,17-epoxy and 13,16-epoxy derivatives, with the terminal double bond on the side chain showing greater reactivity. mdpi.comresearchgate.net

Table 2 presents representative data on the products obtained from the epoxidation of methyl communic acid esters.

| Starting Material | Reagent | Major Products (Yield) | Minor Products (Yield) | More Reactive Double Bond | References |

| Methyl trans-communicate (1a) | m-CPBA | 12,13-epoxy derivatives (mixture, main products) | 14- and 15-m-chlorobenzoates (mixture) | Δ¹² (trisubstituted) | mdpi.comresearchgate.net |

| Methyl cis-communic acid (2a) | m-CPBA | 12,13-epoxy derivatives (mixture, main products) | 14- and 15-m-chlorobenzoates (mixture) | Δ¹² (trisubstituted) | mdpi.comresearchgate.net |

| Methyl mirceocommunicate (3a) | m-CPBA | 13,16-epoxy derivative (19%), 8,17-epoxy derivative (5%) | Not specified | Δ¹³ (terminal) | mdpi.comresearchgate.net |

Note: Compound numbers and yields refer to those used in the cited literature. This table is intended to be interactive.

Singlet Oxygen Addition Reactions on Communic Acid

Singlet oxygen addition reactions on communic acid derivatives have also been investigated. mdpi.comresearchgate.net For methyl trans-communic acid (1a), singlet oxygen addition primarily leads to 12-hydroxy derivatives, resulting from an ene reaction on the trisubstituted double bond. mdpi.comresearchgate.net Minor proportions of a 12,15-dioxy derivative and a tertiary alcohol are also observed. mdpi.comresearchgate.net In contrast, for methyl mirceocommunic acid (3a), singlet oxygen addition affords the 15,16-dioxy derivative. mdpi.comresearchgate.net This indicates that compound 1a preferentially undergoes ene reactions on the trisubstituted double bond, while 3a reacts at the terminal double bond. mdpi.comresearchgate.net

Table 3 summarizes the outcomes of singlet oxygen addition to methyl communic acid esters.

| Starting Material | Reagent | Principal Products (Yield) | Minor Products (Yield) | Preferred Reaction Type | References |

| Methyl trans-communicate (1a) | Singlet Oxygen | 12-hydroxy derivatives (19% and 5% of two isomers) | 12,15-dioxy derivative (6%), alcohol (4%) | Ene reaction | mdpi.comresearchgate.net |

| Methyl mirceocommunicate (3a) | Singlet Oxygen | 15,16-dioxy derivative (12%) | Not specified | Ene reaction | mdpi.comresearchgate.net |

Note: Compound numbers and yields refer to those used in the cited literature. This table is intended to be interactive.

Degradation and Modification Reactions of the Communic Acid Skeleton

Oxidative degradation of the double bonds in communic acids, particularly the C12,C13 double bond, is a significant transformation for accessing various bioactive molecules. mdpi.comnih.govresearchgate.net Ozonolysis and OsO₄/NaIO₄ treatment have been explored for the regioselective cleavage of the C12,C13 double bond in the presence of other double bonds in the molecule. mdpi.comnih.govresearchgate.net The outcome of these reactions can be influenced by conditions such as solvent and temperature. mdpi.com

Another modification reaction is the oxymercuration-demercuration (OM-DM) reaction of methyl communic acid esters. mdpi.comresearchgate.net Treatment with mercuric acetate (B1210297) followed by reduction with NaBH₄ leads to various products, including those resulting from reaction at the C14-C15 double bond. mdpi.comresearchgate.net

The labdane skeleton of communic acid can also undergo modifications through processes like microbial hydroxylation, which can introduce hydroxyl groups at different positions of the bicyclic core. researchgate.net Furthermore, structural modifications changing the functionality and stereochemistry of the decalin core, including epoxidation, ozonolysis, or decarboxylation, as well as biomimetic breaks and rearrangements, have been explored to generate diverse diterpenoid derivatives. semanticscholar.org

Communic acid also exhibits a strong tendency towards polymerization, particularly involving the terminal C14-C15 double bond on the extended isoprenyl side chain, which is a favored site for cross-linking in the formation of diterpenoid biopolymers found in resins like amber. nih.govd-nb.info

Controlled Side Chain Degradation Methodologies

The unsaturated side chain of communic acid, containing a conjugated diene system, is particularly susceptible to oxidative cleavage and other degradation reactions. Controlled degradation methodologies have been developed to selectively cleave this chain, yielding valuable synthons for further chemical synthesis.

Early studies described the oxidation of methyl esters of communic acids using reagents such as m-chloroperbenzoic acid (m-CPBA) and singlet oxygen. Epoxidation of methyl trans- and cis-communicates (1a and 2a) with m-CPBA primarily yielded 12,13-epoxy derivatives along with minor amounts of 14- and 15-m-chlorobenzoates. The reactivity towards epoxidation was found to be greater at the trisubstituted double bond for 1a and 2a compared to the terminal double bond on the side chain of methyl myrceocommunate (3a). nih.govresearchgate.net Singlet oxygen addition to methyl trans-communate (1a) predominantly resulted in 12-hydroxy derivatives via ene-reactions, with a minor proportion of a 12,15-dioxyderivative formed through a Diels-Alder reaction. nih.govresearchgate.net

Oxidative cleavage of the C12,C13 double bond in communic acids and their methyl esters has also been investigated as a route to shorter-chain derivatives. researchgate.net Oxidative degradation of a mixture of trans- and cis-communic acid methyl esters (1a-2a) using the OsO₄/NaIO₄ or RuCl₃/NaIO₄ systems led to the formation of specific nor-labdane derivatives. The RuCl₃/NaIO₄ system demonstrated a higher yield of compound 5 (76%) compared to the OsO₄/NaIO₄ system (68%) when applied to the 1a-2a mixture. nih.gov

Another method for side chain degradation involves potassium permanganate (B83412) oxidation followed by periodic degradation. This approach was reported to yield aldehyde 25 with good efficiency (80%). nih.govmdpi.com

Table 1 summarizes selected controlled side chain degradation reactions of communic acid derivatives.

| Starting Material | Reagents | Major Products | Yield (%) | Reference |

| Methyl trans/cis-communate (1a/2a) | m-CPBA | 12,13-epoxy derivatives | - | nih.govresearchgate.net |

| Methyl trans-communate (1a) | Singlet oxygen | 12-hydroxy derivatives | - | nih.govresearchgate.net |

| Mixture 1a-2a | OsO₄/NaIO₄ | Compound 5, Compound 6 | 68 (5) | nih.gov |

| Mixture 1a-2a | RuCl₃/NaIO₄ | Compound 5, Compound 6 | 76 (5) | nih.gov |

| Aldehyde 25 precursor | KMnO₄, periodic degradation | Aldehyde 25 | 80 | nih.govmdpi.com |

| Mixture 3-4 | KMnO₄-MgSO₄ | Compound 7, Compound 5, Compound 6 | 63 (7) | nih.gov |

Elaboration of Aromatic Rings from Communic Acid (e.g., Mn(III) Cyclization)

Communic acid can serve as a precursor for the synthesis of cyclic structures, including those containing aromatic rings, through various cyclization strategies. Metal-mediated cyclizations, such as those involving manganese(III), have proven effective for constructing complex ring systems from diterpenes.

A notable example is the development of a new route to phenol (B47542) abietane diterpenes starting from trans-communic acid. This synthesis utilizes a manganese(III)-based oxidative free-radical cyclization reaction. The key step involves the transformation of a β-ketoester derivative of trans-communic acid into the corresponding O-acetylsalicilate using a Mn(OAc)₃/Ac₂O system. thieme-connect.com This method allows for the construction of the aromatic ring characteristic of abietane diterpenes from the labdane skeleton of communic acid. Manganese(III)-mediated oxidative radical cyclization is a recognized strategy for forming cyclic structures in natural product synthesis, offering regio- and stereoselectivity. researchgate.netmdpi.comnih.govacs.org

Other cyclization reactions of communic acids have also been explored. For instance, oxymercuration-demercuration reactions of methyl esters of trans- and cis-communic acids have been reported, leading to the formation of cyclic products, including a tetrahydrofuran derivative. nih.govresearchgate.netjst.go.jp Biomimetic cyclization of communic acids to the pimarane (B1242903) skeleton via organomercurial intermediates has also been described. researchgate.netjst.go.jp

Polymerization Characteristics of Communic Acid and its Derivatives

Communic acid exhibits a strong tendency to undergo polymerization, particularly through its conjugated diene side chain. This characteristic is significant as communic acid is a major monomer found in various natural resins, such as sandarac resin and the resins of Agathis species. nih.govpublish.csiro.auresearchgate.netd-nb.infourjc.es

The polymerization of communic acid is believed to occur primarily through the conjugated diene system at positions 12 and 14 (or 15). Possible modes of polymerization include 1,2- or 3,4-addition to the 2-substituted butadiene system, or 1,4-addition at C12 and C16. Steric considerations suggest that the 1,2-addition is less preferred. publish.csiro.au Spectroscopic evidence, such as proton magnetic resonance (PMR) and infrared (IR) spectroscopy, of the resulting polymers indicates that polymerization predominantly proceeds via 3,4-addition, involving the conjugated diene side chain, while the carboxyl group and the exocyclic double bond at C8(17) remain largely unaffected. publish.csiro.au

Natural polymers derived from communic acid, such as dundathic acid isolated from Agathis robusta oleoresin, consist principally of repeating units derived from communic acid. publish.csiro.au The presence of communic acid in fresh sandarac resin in higher quantities compared to aged resins supports the hypothesis that it is a primary diterpenoid responsible for the polymerization process in these natural materials. d-nb.info The polymerization of labdane-type diterpenoids with conjugated double bonds, like communic acid, is readily initiated upon exposure to light and air, leading to the formation of solid, reticulated polymeric structures. d-nb.info

Communic acid's role as a key monomer in the formation of Class I fossil resins, such as Baltic amber, further highlights its significant polymerization characteristics. urjc.es

Advanced Analytical Methodologies for Communic Acid Research

Chromatographic Techniques for Isolation, Purification, and Quantification of Communic Acid

Chromatography plays a crucial role in separating communic acid from complex mixtures, purifying it for further analysis, and quantifying its presence in various samples ontosight.ainih.govhoelzel-biotech.comnih.gov.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of communic acid. HPLC is effective for separating and quantifying communic acid in plant extracts and other samples nih.govhoelzel-biotech.comnih.gov. Studies have employed HPLC to analyze the quantity of trans-communic acid in plant materials, such as pine leaves, revealing increases in its concentration under certain conditions nih.govhoelzel-biotech.comnih.gov. This technique is valuable for monitoring changes in communic acid content in biological samples nih.govhoelzel-biotech.comnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and profiling of volatile and semi-volatile compounds, including derivatized diterpenes like communic acid nih.govresearchgate.netmdpi.com. GC-MS has been used to identify communic acid and other diterpenoids in various plant extracts and fossil resins nih.govresearchgate.netmdpi.com. The mass spectra obtained provide characteristic fragmentation patterns that aid in the identification of communic acid within complex mixtures nih.gov. GC-MS analysis has confirmed the presence of communic acid as a major compound in certain plant extracts researchgate.net.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) is a key technique for the tentative identification and structural elucidation of metabolites, including diterpenes like communic acid, particularly in complex biological samples mdpi.comresearchgate.net. LC-HRMS/MS provides high mass accuracy and fragmentation data (MS/MS) that are invaluable for confirming the elemental composition and structural features of isolated compounds mdpi.comresearchgate.net. This method has been applied to analyze the phytochemical profile of plant resins, leading to the identification of communic acid and other diterpenes mdpi.comresearchgate.net. Studies utilizing LC-HRMS/MS have tentatively identified a significant number of metabolites, with diterpenes often being a major class mdpi.comresearchgate.net.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a specialized technique used to analyze complex, often insoluble, organic materials like fossil resins acs.orgosti.govresearchgate.netrsc.org. This method involves thermal decomposition (pyrolysis) of the sample, followed by GC-MS analysis of the resulting fragments acs.orgosti.govresearchgate.netrsc.org. Py-GC-MS has been instrumental in understanding the macromolecular structure of fossil resins derived from labdanoid diterpenes, including those based on communic acid acs.orgosti.govresearchgate.net. Analysis of pyrolysates reveals characteristic bicyclic products derived from the labdanoid monomers, providing insights into the original resin composition and maturation processes acs.orgosti.govresearchgate.net. Py-GC-MS studies have shown that Class Ia and Ib fossil resins are derived from resins based on polymers of regular labdanoid diterpenes, such as communic acid acs.orgosti.govresearchgate.net.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) for Structural Elucidation of Communic Acid

Spectroscopic Characterization of Communic Acid and Its Isomers

Spectroscopic methods provide detailed information about the structure and bonding of communic acid and its isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is essential for the definitive structural confirmation of communic acid and its isomers mdpi.combiocrick.comchemfaces.comresearchgate.netnih.gov. 1D NMR spectra, such as ¹H and ¹³C NMR, provide information on the types and chemical environments of hydrogen and carbon atoms present mdpi.com. 2D NMR techniques, such as COSY, HSQC, and HMBC, reveal correlations between different atoms, allowing for the tracing of the molecular connectivity and confirmation of the compound's structure mdpi.com. NMR spectroscopy has been successfully used to identify communic acid and its cis isomer, often in conjunction with mass spectrometry biocrick.comchemfaces.comresearchgate.netnih.gov. Detailed analysis of NMR data, including chemical shifts and coupling constants, is crucial for assigning specific protons and carbons to their positions within the labdane (B1241275) skeleton and the side chain mdpi.com.

Here is a table summarizing some analytical findings related to Communic Acid:

| Analytical Technique | Sample Type | Key Findings Related to Communic Acid | Source |

| HPLC | Pine leaves | Quantity of trans-Communic acid increases with color change. | nih.gov |

| GC-MS | Plant extracts, Fossil resins | Identification and profiling of communic acid and other diterpenes. | nih.govresearchgate.netmdpi.comresearchgate.net |

| LC-HRMS/MS | Plant resin extracts | Tentative identification and structural elucidation of diterpenes. | mdpi.comresearchgate.net |

| Py-GC-MS | Fossil resins (Class Ia and Ib) | Reveals characteristic fragments derived from communic acid polymers. | acs.orgosti.govresearchgate.net |